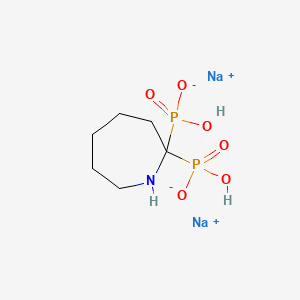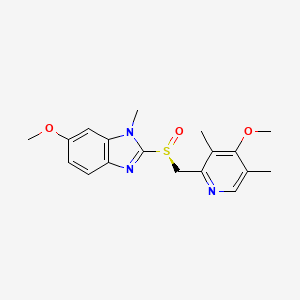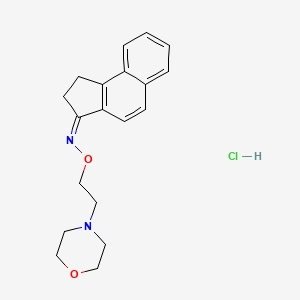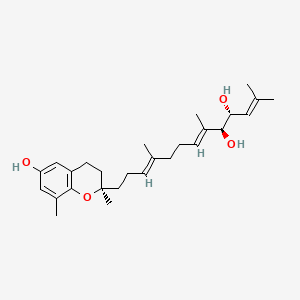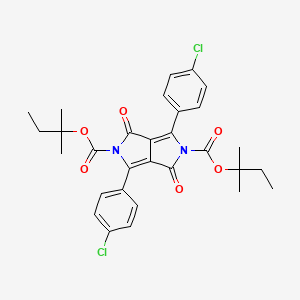![molecular formula C39H35N7Na4O15S4 B15192913 Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol CAS No. 70248-53-2](/img/structure/B15192913.png)
Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) (1:?:?) is a complex organic compound. It is characterized by its naphthalene core substituted with sulfonic acid groups and a bis-imino linkage, making it a versatile molecule in various chemical applications. This compound is often used in scientific research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) typically involves multiple steps:
Nitration and Sulfonation: The naphthalene core undergoes nitration followed by sulfonation to introduce the sulfonic acid groups.
Reduction: The nitro groups are then reduced to amines.
Coupling Reaction: The amines are coupled with a carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl) moiety under controlled conditions.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Complex Formation: Finally, the compound is complexed with 2,2’-iminobis(ethanol) under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Sulfonation: Using industrial reactors to handle large volumes.
Continuous Reduction: Employing continuous flow reactors for efficient reduction.
Automated Coupling: Utilizing automated systems for the coupling reaction to ensure consistency and purity.
Neutralization and Complexation: Large-scale neutralization and complexation processes to produce the final compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Ammonia, amines, and other nucleophilic reagents.
Major Products
Oxidation Products: Various oxidized derivatives of the naphthalene core.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with substituted sulfonic acid groups.
Aplicaciones Científicas De Investigación
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can affect signaling pathways by binding to key molecules involved in these processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Naphthalenedisulfonic acid disodium salt
- 2,6-Naphthalenedisulfonic acid disodium salt
- 2-Naphthalenesulfonic acid
Uniqueness
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) is unique due to its complex structure, which provides distinct reactivity and interaction profiles compared to similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
70248-53-2 |
|---|---|
Fórmula molecular |
C39H35N7Na4O15S4 |
Peso molecular |
1062.0 g/mol |
Nombre IUPAC |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C35H28N6O13S4.C4H11NO2.4Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;6-3-1-5-2-4-7;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);5-7H,1-4H2;;;;/q;;4*+1/p-4 |
Clave InChI |
UHEQMDDVKKFXLD-UHFFFAOYSA-J |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


